

Chemical and physical properties of 1-Methylimidazoleacetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylimidazoleacetic acid

Cat. No.: B1209516

[Get Quote](#)

An In-depth Technical Guide to 1-Methylimidazoleacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and biological relevance of **1-Methylimidazoleacetic acid**.

Core Chemical and Physical Properties

1-Methylimidazoleacetic acid, also known as 1-methyl-4-imidazoleacetic acid or tele-methylimidazoleacetic acid (t-MIAA), is a prominent metabolite of histamine. Its quantification in biological fluids is a key indicator of histamine turnover and is utilized in the diagnosis of conditions such as mastocytosis.

Physicochemical Data

The following table summarizes the key physicochemical properties of **1-Methylimidazoleacetic acid**.

Property	Value	Source
Molecular Formula	C ₆ H ₈ N ₂ O ₂	--INVALID-LINK--
Molecular Weight	140.14 g/mol	--INVALID-LINK--
CAS Number	2625-49-2	--INVALID-LINK--
Appearance	Crystalline solid	--INVALID-LINK--
Melting Point	187-189 °C	--INVALID-LINK--[1]
Boiling Point (Predicted)	384.4 ± 17.0 °C	--INVALID-LINK--[1]
pKa (Predicted)	3.44 ± 0.10	--INVALID-LINK--[1]
Solubility (of Hydrochloride Salt)	DMSO: ~10 mg/mL PBS (pH 7.2): ~10 mg/mL Ethanol: ~2 mg/mL DMF: ~2 mg/mL	--INVALID-LINK--

Spectral Data

Spectrum Type	Data	Source
¹ H NMR (600 MHz, Water, pH 7.0)	δ (ppm): 7.89, 7.01, 3.73, 3.49	--INVALID-LINK--
¹³ C NMR (150 MHz, Water, pH 7.0)	δ (ppm): 139.43, 122.06, 37.84, 36.51	--INVALID-LINK--
GC-MS (Top 5 Peaks)	m/z: 95.0, 168.0, 197.0, 126.0, 123.0	--INVALID-LINK--

Biological Significance and Signaling Pathways

1-Methylimidazoleacetic acid is the terminal metabolite of histamine in the central nervous system and a major metabolite in the periphery. Its formation is a crucial step in the deactivation of histamine.

Histamine Metabolism Pathway

The metabolic pathway from histidine to **1-Methylimidazoleacetic acid** involves a series of enzymatic reactions. This pathway is critical for regulating histamine levels in the body.



[Click to download full resolution via product page](#)

Histamine Metabolism to **1-Methylimidazoleacetic Acid**

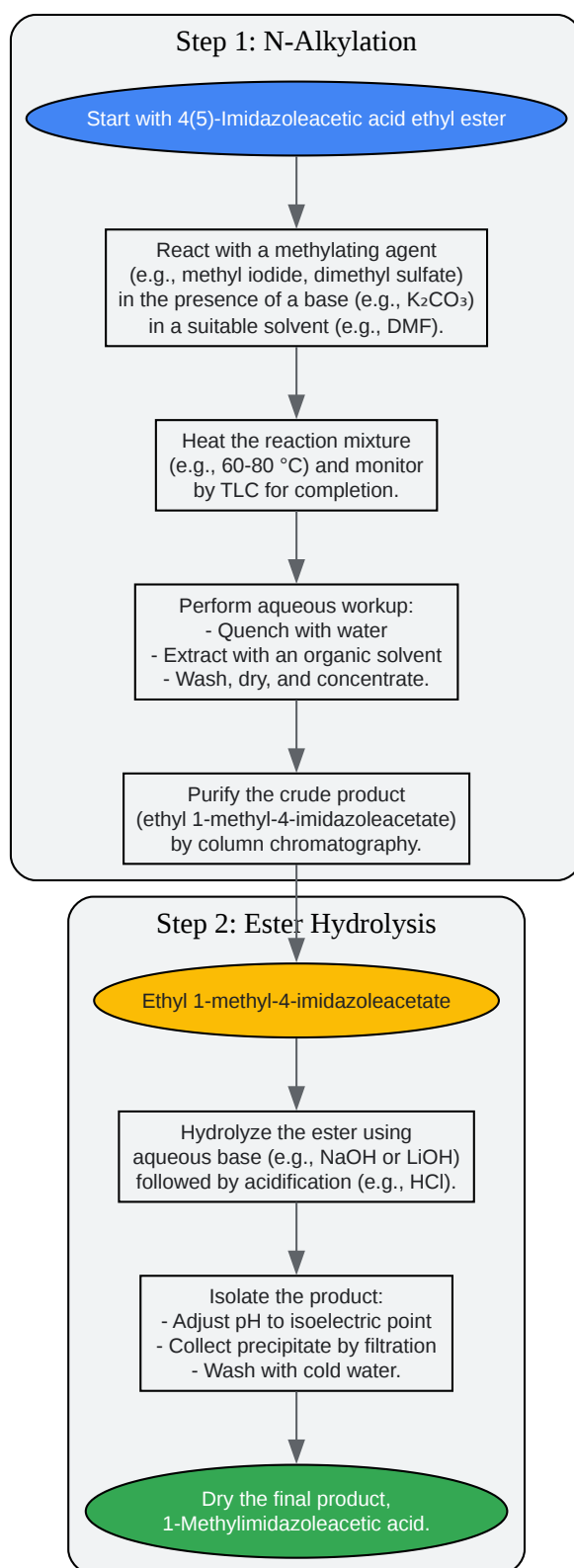
Biological Activity

While primarily considered an inactive metabolite, there is evidence to suggest that related imidazole compounds, such as imidazole-4-acetic acid, act as agonists at GABA-A receptors. [2][3][4] Some sources also describe **1-Methylimidazoleacetic acid** as a GABA agonist, suggesting a potential, though likely weak, role in neurotransmission.[3]

Experimental Protocols

Synthesis of **1-Methylimidazoleacetic Acid** (Representative Protocol)

A specific, detailed protocol for the synthesis of 1-methyl-4-imidazoleacetic acid is not readily available in the public domain. However, a general synthesis can be adapted from methods used for similar imidazoleacetic acid derivatives.[5][6][7] The following is a representative two-step procedure involving N-alkylation followed by ester hydrolysis.



[Click to download full resolution via product page](#)

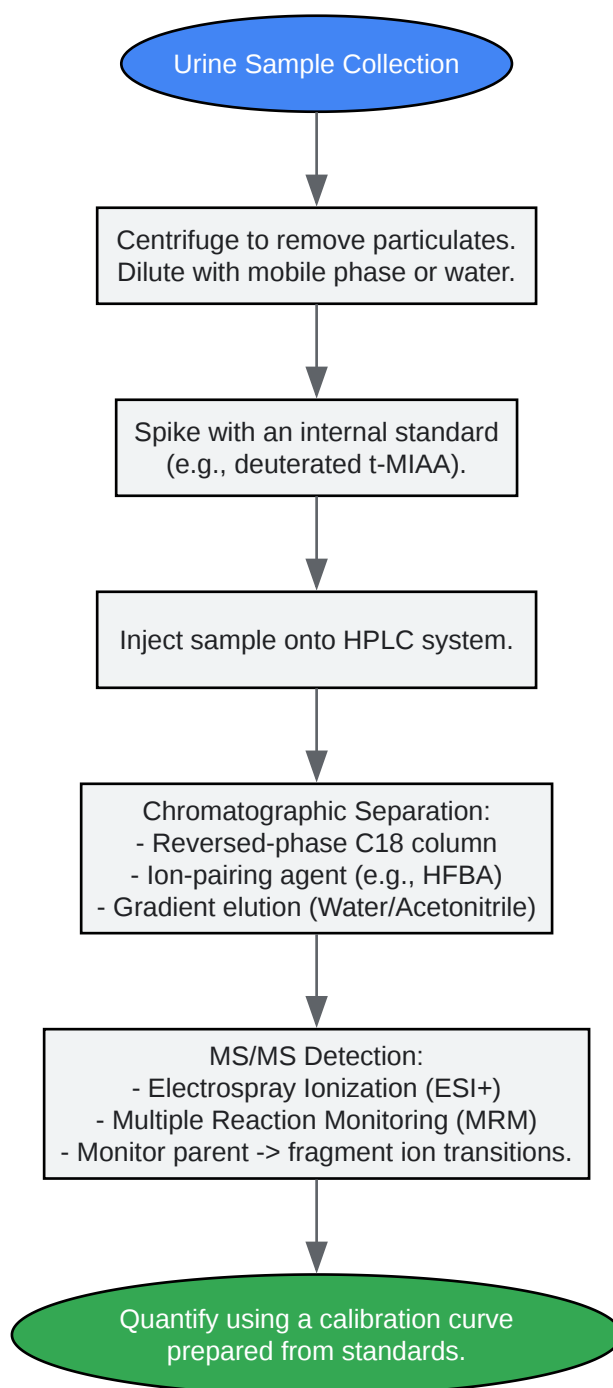
Generalized Synthesis Workflow

Methodology:

- **N-Alkylation:** 4(5)-Imidazoleacetic acid ethyl ester is dissolved in an aprotic polar solvent such as dimethylformamide (DMF). A slight molar excess of a suitable base (e.g., anhydrous potassium carbonate) is added, followed by the dropwise addition of a methylating agent (e.g., methyl iodide). The reaction is heated and monitored for completion using thin-layer chromatography (TLC).
- **Workup and Purification:** Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The resulting crude ethyl 1-methyl-4-imidazoleacetate is then purified by silica gel column chromatography.
- **Ester Hydrolysis:** The purified ester is dissolved in a mixture of water and a water-miscible solvent like methanol or THF. An aqueous solution of a strong base (e.g., sodium hydroxide) is added, and the mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
- **Isolation:** The reaction mixture is cooled, and the pH is carefully adjusted to the isoelectric point of the amino acid (typically pH 3-4) using a strong acid (e.g., hydrochloric acid), which causes the product to precipitate. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield **1-Methylimidazoleacetic acid**.

Analytical Protocol: HPLC-MS/MS for Quantification in Urine

The quantification of **1-Methylimidazoleacetic acid** in urine is commonly performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity.^{[8][9]}



[Click to download full resolution via product page](#)

HPLC-MS/MS Analysis Workflow

Methodology:

- Sample Preparation:

- Thaw frozen urine samples to room temperature.
- Centrifuge the samples to pellet any particulate matter.
- Dilute an aliquot of the supernatant with a suitable solvent (e.g., mobile phase A or ultrapure water).
- Add an internal standard (e.g., deuterated **1-Methylimidazoleacetic acid**) to all samples, calibrators, and quality controls.
- Chromatographic Conditions:
 - HPLC System: A standard HPLC or UHPLC system.
 - Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μ m particle size).
 - Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% heptafluorobutyric acid or formic acid).
 - Mobile Phase B: Acetonitrile with the same concentration of the additive as mobile phase A.
 - Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
 - Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
 - Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
- Mass Spectrometry Conditions:
 - Ion Source: Electrospray ionization in positive mode (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for **1-Methylimidazoleacetic acid** and its internal standard. For example, for the protonated molecule $[M+H]^+$, a transition could be m/z 141 \rightarrow 95.

- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
 - Determine the concentration of **1-Methylimidazoleacetic acid** in the samples by interpolation from the calibration curve.

Analytical Protocol: GC-MS for Quantification in Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of **1-Methylimidazoleacetic acid**, which requires a derivatization step to increase its volatility.^{[10][11]}

Methodology:

- Sample Preparation and Extraction:
 - For urine or other aqueous samples, perform an initial cleanup and concentration step, such as solid-phase extraction (SPE) or liquid-liquid extraction.
 - Evaporate the solvent to dryness under a stream of nitrogen.
- Derivatization:
 - The dried extract is derivatized to make the analyte volatile. A common method is silylation.
 - Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine or acetonitrile.
 - Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
- GC-MS Conditions:
 - GC System: A standard gas chromatograph.

- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).
- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
- Mass Spectrometry Conditions:
 - Ion Source: Electron Ionization (EI).
 - Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis. In SIM mode, characteristic ions of the derivatized **1-Methylimidazoleacetic acid** (e.g., its trimethylsilyl derivative) are monitored to enhance sensitivity and selectivity.
- Quantification:
 - An internal standard (e.g., a stable isotope-labeled version of the analyte) is carried through the entire sample preparation and analysis process.
 - Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of histamine methylation in brain promote formation of imidazoleacetic acid, which interacts with GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and function of imidazole 4-acetic acid in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of imidazoleacetic acid in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- To cite this document: BenchChem. [Chemical and physical properties of 1-Methylimidazoleacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209516#chemical-and-physical-properties-of-1-methylimidazoleacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com